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Compound of Interest

Compound Name:
Methyl 2-

(cyclopropylamino)acetate

CAS No.: 62813-05-2

Cat. No.: B1288741

Get Quote

Executive Summary & Compound Profile
Methyl 2-(cyclopropylamino)acetate (CAS: 62813-05-2 / 182291-97-0 HCl) is a secondary

amine ester used frequently as a scaffold in drug discovery. Its structural rigidity, imparted by

the cyclopropyl group, distinguishes it from aliphatic analogs, influencing both its biological

activity and its behavior in the mass spectrometer.

Formula: C₆H₁₁NO₂

Exact Mass: 129.0790

Key Structural Features: Strained cyclopropyl ring, secondary amine, methyl ester.

Performance Context: In analytical workflows, "performance" is defined by the specificity of

detection and the stability of diagnostic fragments. This guide compares the fragmentation

"fingerprint" obtained via Electron Ionization (EI) (GC-MS standard) versus Electrospray

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1288741#bc-rfq
https://www.benchchem.com/product/b1288741/docs?utm_src=pdf-body#technical-guide-mass-spectrometry-fragmentation-of-methyl-2-cyclopropylamino-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization (ESI) (LC-MS standard), demonstrating why specific transitions are critical for

validating this compound against impurities like its isopropyl analog.

Experimental Methodologies
To replicate the data discussed below, the following standardized protocols are recommended.

Protocol A: GC-MS (Electron Ionization)
System: Agilent 7890B/5977B or equivalent.

Column: HP-5ms (30m x 0.25mm x 0.25µm).

Inlet: Split 20:1, 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Ionization: Electron Impact (EI) at 70 eV.

Scan Range: 35–350 m/z.

Rationale: 70 eV provides reproducible, library-matchable spectra. The non-polar column

retains the free base effectively.

Protocol B: LC-MS/MS (Electrospray Ionization)
System: Thermo Q-Exactive or Sciex Triple Quad.

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 5 min.

Ionization: ESI Positive Mode (+).

Source Voltage: 3.5 kV.

Collision Energy (CE): Stepped 15, 30, 45 eV.
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Rationale: Acidic mobile phase ensures complete protonation of the secondary amine

([M+H]⁺), maximizing sensitivity.

Fragmentation Analysis: The "Fingerprint"
Electron Ionization (EI) Pattern (Hard Ionization)
Under 70 eV EI, the molecule forms a radical cation M⁺˙ (m/z 129). The fragmentation is

dominated by α-cleavage driven by the nitrogen atom.[1][2][3]

Base Peak (m/z 70): The most abundant ion. It arises from the cleavage of the C–C bond

between the alpha-carbon and the carbonyl group. The charge is retained on the nitrogen-

containing fragment, forming a resonance-stabilized iminium ion.

Mechanism:[4][5][Cyclopropyl-NH-CH2-COOMe]⁺˙ → [Cyclopropyl-NH=CH2]⁺ (m/z 70) +

•COOMe (radical loss, 59 Da).

Cyclopropyl Cation (m/z 41): A diagnostic marker for the cyclopropyl ring (C3H5⁺).

Methoxy Loss (m/z 98): Loss of the methoxy radical (•OCH3, 31 Da) from the ester, forming

an acylium ion.

Electrospray Ionization (ESI) Pattern (Soft Ionization)
In ESI(+), the molecule is observed as the even-electron protonated species [M+H]⁺ (m/z 130).

Fragmentation requires Collision-Induced Dissociation (CID).[6]

Precursor: m/z 130.

Primary Transition (130 → 98): Loss of neutral methanol (CH3OH, 32 Da). This is

characteristic of methyl esters with an available proton on the amine/amide.

Mechanism:[4][5] Intramolecular nucleophilic attack or H-transfer leading to methanol

elimination.

Secondary Transition (98 → 70): Loss of Carbon Monoxide (CO, 28 Da) from the m/z 98

acylium ion, converging on the same iminium core observed in EI ([Cyclopropyl-NH=CH2]⁺).
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Visualization of Fragmentation Pathways[3]
The following diagrams illustrate the mechanistic causality of the observed fragments.

Diagram 1: Electron Ionization (EI) Mechanism
This pathway highlights the radical-driven alpha-cleavage that generates the base peak.
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Caption: EI fragmentation is dominated by alpha-cleavage, ejecting the ester group to form the

stable m/z 70 iminium ion.

Diagram 2: ESI (CID) Fragmentation Mechanism
This pathway shows the stepwise neutral losses typical of soft ionization.
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Caption: ESI fragmentation follows a sequential loss of Methanol and Carbon Monoxide to

reach the m/z 70 core.

Comparative Analysis: Performance & Alternatives
Technique Comparison: EI vs. ESI
This table guides researchers on which method to select based on their analytical goal.

Feature Electron Ionization (EI)
Electrospray Ionization
(ESI)

Primary Signal m/z 70 (Fragment) m/z 130 (Molecular Ion)

Molecular Ion Visibility Low (<5% abundance) High (100% abundance)

Structural Specificity High (Fingerprint pattern) Medium (Requires MS/MS)

Sensitivity Good for non-polar/volatile Excellent (Ionizes N readily)

Best Use Case
Unknown identification, Library

matching
Quantitation, Trace detection
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Structural Analog Comparison
A common impurity or alternative reagent is the Isopropyl analog. Distinguishing them is critical.

Compound: Methyl 2-(isopropylamino)acetate (MW 131).

Key Difference: The cyclopropyl group (C3H5, mass 41) vs. Isopropyl group (C3H7, mass

43).

Diagnostic Shift:

Cyclopropyl Analog: Base peak m/z 70.[2][7][8]

Isopropyl Analog: Base peak m/z 72.

Mechanism:[4][5] The alpha-cleavage mechanism is identical, but the mass of the N-

substituent shifts the resulting fragment by exactly +2 Da.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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